molecular formula C11H14BrNO3 B15303393 Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Cat. No.: B15303393
M. Wt: 288.14 g/mol
InChI Key: IYVWGBFPKXXSJG-VIFPVBQESA-N
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Description

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Methyl 3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, which can alter its chemical behavior.

Uniqueness

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14BrNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1

InChI Key

IYVWGBFPKXXSJG-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br

Origin of Product

United States

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